molecular formula C16H17N5 B3882881 N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-1H-benzimidazol-2-amine

N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-1H-benzimidazol-2-amine

Cat. No.: B3882881
M. Wt: 279.34 g/mol
InChI Key: IROGOMIDCRCSSY-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-1H-benzimidazol-2-amine is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core structure, which is a fused bicyclic system consisting of a benzene ring and an imidazole ring. The compound also features a dimethylamino group attached to a phenyl ring, which is linked to the benzimidazole core through a methyleneamino bridge. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-1H-benzimidazol-2-amine typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-aminobenzimidazole. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, which is the desired product. The reaction can be represented as follows:

4-(dimethylamino)benzaldehyde+2-aminobenzimidazoleThis compound\text{4-(dimethylamino)benzaldehyde} + \text{2-aminobenzimidazole} \rightarrow \text{this compound} 4-(dimethylamino)benzaldehyde+2-aminobenzimidazole→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in the presence of suitable catalysts and solvents.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-1H-benzimidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its antimicrobial and anticancer activities, showing promise in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, interfering with their normal functions. This binding can lead to the inhibition of nucleic acid synthesis and protein synthesis, resulting in antimicrobial and anticancer effects. The exact molecular targets and pathways may vary depending on the specific biological context and the type of cells or organisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • N-[[4-(dimethylamino)phenyl]methylideneamino]-2-phenoxyacetamide
  • N-[(Z)-(4-dimethylaminophenyl)methylideneamino]-7H-purin-6-amine

Uniqueness

N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-1H-benzimidazol-2-amine is unique due to its specific structural features, such as the presence of both a benzimidazole core and a dimethylamino group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry. Its ability to undergo a wide range of chemical reactions and its potential biological activities further enhance its significance compared to similar compounds.

Properties

IUPAC Name

N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-21(2)13-9-7-12(8-10-13)11-17-20-16-18-14-5-3-4-6-15(14)19-16/h3-11H,1-2H3,(H2,18,19,20)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROGOMIDCRCSSY-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N\NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-1H-benzimidazol-2-amine
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N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-1H-benzimidazol-2-amine
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N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-1H-benzimidazol-2-amine
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N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-1H-benzimidazol-2-amine
Reactant of Route 6
N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-1H-benzimidazol-2-amine

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